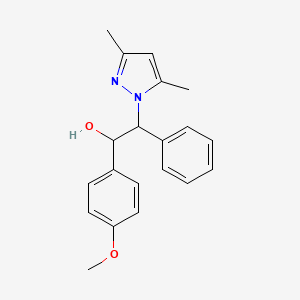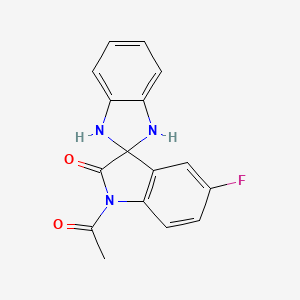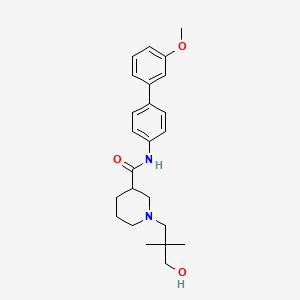![molecular formula C12H9F3N4O3 B6113917 2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6113917.png)
2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that features both a nitro-substituted pyrazole ring and a trifluoromethyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitro-1H-pyrazole with 2-(trifluoromethyl)phenylacetic acid under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing could be employed to optimize the reaction conditions and improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving nitro and trifluoromethyl groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the nitro group.
3-Nitro-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.
2-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the nitro group.
Uniqueness
2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-(3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O3/c13-12(14,15)8-3-1-2-4-9(8)16-11(20)7-18-6-5-10(17-18)19(21)22/h1-6H,7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIJSLRCJTZZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide](/img/structure/B6113836.png)

![4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6113856.png)
![5-methyl-4-phenyl-N-{1-[4-(propan-2-yl)phenyl]propyl}thiophene-3-carboxamide](/img/structure/B6113878.png)
![4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide](/img/structure/B6113885.png)

![ethyl 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6113896.png)
![ethyl 4-({5-[(5-nitro-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B6113897.png)
![2-(1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6113903.png)
![N-(2-thienylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6113918.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-pyridinylthio)acetamide](/img/structure/B6113921.png)
![3-(4-METHOXYPHENYL)-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE](/img/structure/B6113940.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide](/img/structure/B6113942.png)
